BenchChemオンラインストアへようこそ!

Ampyzine

Structure-Activity Relationship (SAR) Neuropharmacology Pyrazine Derivatives

Ampyzine (CAS 5214-29-9) is the definitive dimethylamino-pyrazine CNS stimulant and putative MAOI—pharmacologically distinct from triampyzine. Generic substitution is scientifically invalid due to inverted target selectivity (CNS stimulant → anticholinergic) with minimal ring modifications. Essential for neuropharmacology SAR, OATP1B1-mediated DDI screening, and analytical method validation. Custom synthesis and bulk quantities available upon request.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 5214-29-9
Cat. No. B1614514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpyzine
CAS5214-29-9
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1
InChIInChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3
InChIKeyUUINNXPPLPDRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ampyzine (CAS 5214-29-9) Procurement Guide: Compound Identity, Classification, and Baseline Specifications for Scientific Sourcing


Ampyzine (INN), systematically named N,N-dimethylpyrazin-2-amine (CAS 5214-29-9), is a small-molecule heterocyclic compound belonging to the aminopyrazine class with the molecular formula C₆H₉N₃ and a molar mass of 123.16 g·mol⁻¹ . Patented by Warner-Lambert Pharmaceutical Co. as a central nervous system (CNS) stimulant and euphoriant, it has been described as a monoamine oxidase inhibitor (MAOI) . The compound bears a dimethylamino substituent at the 2-position of the pyrazine ring, a structural feature critical for its pharmacological profile . Ampyzine has a predicted pKa of 3.30 ± 0.10 and a predicted logP of approximately 0.98 (ACD/Labs), indicating moderate basicity and balanced hydrophilicity–lipophilicity . It is classified as an investigational drug that was never marketed and exhibits no known clinical trial activity .

Why Ampyzine (5214-29-9) Cannot Be Replaced by Generic Pyrazine or Aminopyrazine Analogs in Targeted Research


Ampyzine occupies a unique position within the aminopyrazine chemical space that makes generic substitution with structurally proximal analogs scientifically invalid. The most instructive case is triampyzine (3,5,6-trimethylampyzine, CAS 6503-95-3), which differs from ampyzine solely by the addition of three methyl groups on the pyrazine ring yet exhibits a complete pharmacological switch: from a CNS stimulant and purported MAOI to an anticholinergic and antisecretory agent . This demonstrates that the dimethylamino-pyrazine pharmacophore is exquisitely sensitive to ring substitution, and even minor structural perturbations can invert biological target selectivity . Furthermore, the unsubstituted parent scaffold 2-aminopyrazine (CAS 5049-61-6) lacks the dimethylamino group entirely and shows no documented CNS stimulant or MAO inhibitory activity, functioning instead primarily as a synthetic intermediate . The compound's predicted pKa of 3.30 ± 0.10 and logP of 0.98 further distinguish it from more basic or more lipophilic pyrazine derivatives, directly impacting salt selection, formulation, and blood-brain barrier penetration potential . Generic substitution therefore risks not merely a quantitative loss of potency but a qualitative change in pharmacological mechanism.

Quantitative Differentiation Evidence for Ampyzine (5214-29-9) Against Structural and Pharmacological Comparators


Pharmacological Switch: Triampyzine vs. Ampyzine — How Three Methyl Groups Invert Target Selectivity from CNS Stimulant to Anticholinergic

The direct structural analog triampyzine (3,5,6-trimethylampyzine, CAS 6503-95-3) differs from ampyzine only by the addition of three methyl substituents at positions 3, 5, and 6 of the pyrazine ring . Despite this minimal structural change, the pharmacological profiles are diametrically opposed: ampyzine is classified as a CNS stimulant and euphoriant with putative MAO inhibitory activity, whereas triampyzine is classified as a muscarinic receptor antagonist (anticholinergic) and gastric antisecretory agent . KEGG DRUG annotates triampyzine sulfate (D06217) with the efficacy term 'muscarinic receptor antagonist,' while ampyzine sulfate (D02929) is annotated as 'stimulant (central)' . This functional inversion demonstrates that the pyrazine ring positions 3, 5, and 6 are critical for determining whether the dimethylaminopyrazine scaffold engages monoaminergic or cholinergic targets .

Structure-Activity Relationship (SAR) Neuropharmacology Pyrazine Derivatives

In Vivo Behavioral Pharmacology: Euphoriant and Anti-Aggressive Effects of Ampyzine at 50–100 mg/kg in Feline and Rodent Models

The US patent 3,249,503 (1966) provides dose-response behavioral data for ampyzine hydrochloride in cats and rats. At 50 mg/kg orally, ampyzine produced a 'marked increase in both contentment and sociability' in normal cats, an effect particularly pronounced in apprehensive, withdrawn animals . At the same 50 mg/kg oral dose, ampyzine antagonized morphine-induced rage in cats, blocking all morphine effects except pacing and mydriasis, and was described as 'the most effective antagonist of LSD of the drugs studied,' blocking all LSD effects . In septal-lesioned rats, ampyzine hydrochloride at 100 mg/kg i.p. produced 'almost immediate (within 5 minutes) lethargy,' converting aggressive, unhandleable animals to a state where they 'show no signs of aggressive behavior' and could be placed in 'playful positions' . The patent explicitly distinguishes ampyzine from classical stimulants (amphetamines), tranquilizers (chlorpromazine, meprobamate), and antidepressants (imipramine) by its unique combination of euphoria, sedation, muscle relaxation, and anti-aggressive activity . Direct comparator data within the patent show that chlorpromazine, meprobamate, and imipramine were less effective than ampyzine against LSD-induced behavioral effects in cats, and that atropine was compared against ampyzine for tremorine antagonism .

Behavioral Pharmacology CNS Stimulation Psychopharmacology

OATP1B1 Hepatic Transporter Substrate Status: A Pharmacokinetic Differentiator from Other CNS Stimulants

Ampyzine (N,N-dimethyl-2-pyrazinamine) has been identified as a conjugate that is transported by the organic anion transporting polypeptide OATP1B1 (SLCO1B1), a liver-specific uptake transporter expressed on the sinusoidal membrane of hepatocytes . This transporter mediates the hepatic uptake of numerous clinically important drugs, including statins, and is a key determinant of hepatic first-pass extraction and potential drug-drug interactions . In contrast, classical CNS stimulants such as amphetamine are not known to be OATP1B1 substrates and are primarily handled by catecholamine transporters (DAT, NET) and CYP2D6-mediated metabolism . The OATP1B1 substrate status of ampyzine implies that its systemic exposure and hepatic clearance may be modulated by common OATP1B1 inhibitors (e.g., cyclosporine, rifampicin) or by genetic polymorphisms in SLCO1B1, which are not relevant for amphetamine-class stimulants .

Drug Transporters Pharmacokinetics ADME

pKa and logP Profile: Physicochemical Differentiation of Ampyzine from More Basic or Lipophilic CNS Stimulants

Ampyzine has a predicted pKa of 3.30 ± 0.10 and a predicted logP of 0.98 (ACD/Labs) , placing it in a distinct physicochemical space relative to other CNS stimulants. For comparison, amphetamine has a pKa of approximately 9.9 and a logP of approximately 1.8, making it significantly more basic and more lipophilic . Methamphetamine has a pKa of approximately 10.0 and a logP of approximately 2.1 . The substantially lower pKa of ampyzine (3.30 vs. ~10) means it is predominantly un-ionized at physiological pH (7.4), while amphetamines are >99% ionized. This difference has direct implications for passive membrane permeability, blood-brain barrier penetration kinetics, and the compound's amenability to different salt forms and formulation strategies . The lower logP of ampyzine (0.98 vs. 1.8–2.1) also suggests reduced non-specific protein binding and a different volume of distribution profile compared to phenethylamine stimulants .

Physicochemical Properties CNS Drug Design Formulation Science

Synthesis Pathway Distinctiveness: Classical 4-Step Route vs. Modern Catalytic Dimethylamination for Ampyzine Production

Two distinct synthetic routes to ampyzine have been documented, providing procurement flexibility. The classical method, described in The Organic Chemistry of Drug Synthesis, proceeds through four steps: (1) condensation of glyoxal with 2-aminomalonamide to form a pyrazine carboxamide derivative; (2) acid-catalyzed hydrolysis and decarboxylation to yield 2-hydroxypyrazine; (3) halogenation with phosphorus pentachloride to give 2-chloropyrazine; and (4) nucleophilic substitution with dimethylamine to yield ampyzine . A more recent publication (2023) reports a room-temperature dimethylamination of chloroheteroarenes using a Cu(II)/PTABS catalytic system with in-situ generation of dimethylamine from DMF, which includes ampyzine among its demonstrated substrate scope . This modern catalytic route offers advantages in reaction temperature (room temperature vs. traditional heating), operational simplicity, and reduced reagent handling compared to the classical PCl₅ halogenation–dimethylamine displacement sequence .

Synthetic Chemistry Process Development Heterocyclic Chemistry

Unique Combination of Euphoriant, Sedative, and MAO Inhibitory Activities vs. Mono-Mechanism CNS Stimulants

Ampyzine is distinguished from classical CNS stimulants by its reported polypharmacological profile combining euphoriant activity, sedation/muscle relaxation, and monoamine oxidase inhibition . The patent explicitly contrasts this profile with amphetamines (described as 'direct stimulants'), phenothiazine tranquilizers (which produce 'emotional calmness...but lack the property of producing a sense of well-being'), and hydrazine MAOIs such as phenelzine and nialamide (which carry a risk of liver damage) . Ampyzine is reportedly an irreversible MAOI that inhibits the enzymatic degradation of serotonin, norepinephrine, and dopamine, leading to increased extracellular concentrations of these neurotransmitters . However, no quantitative IC50 or Ki values against MAO-A or MAO-B are publicly available in ChEMBL (ChEMBL record CHEMBL2110770 states 'No data available for compound') . This absence of quantitative binding/functional data is a significant evidence gap that must be acknowledged.

Monoamine Oxidase Inhibition Polypharmacology Neurotransmitter Modulation

Evidence-Backed Research and Industrial Application Scenarios for Ampyzine (CAS 5214-29-9)


Neuropharmacological Research on Polypharmacological CNS Agents Combining MAO Inhibition with Euphoriant Activity

Ampyzine is suited for academic and industrial neuropharmacology programs investigating multi-target CNS agents. Unlike amphetamine (direct monoamine releaser) or phenelzine (pure MAOI), ampyzine combines putative irreversible MAO inhibition with euphoriant and sedative activities in a single low-molecular-weight scaffold . The compound can serve as a tool molecule for studying the intersection of monoaminergic potentiation and behavioral euphoria/sociability, with established in vivo dosing parameters of 50–100 mg/kg from the Warner-Lambert patent . However, researchers should be aware that quantitative MAO IC50/Ki data are not publicly available, necessitating in-house profiling before use in target engagement studies .

Structure-Activity Relationship (SAR) Studies of Pyrazine Substitution Effects on CNS vs. Cholinergic Target Selectivity

The ampyzine–triampyzine pair constitutes a uniquely informative SAR system for studying how ring methylation redirects pharmacological target engagement. Ampyzine (unsubstituted pyrazine ring) is a CNS stimulant/MAOI; triampyzine (3,5,6-trimethyl substitution) is a muscarinic receptor antagonist . This pair enables systematic investigation of monoaminergic vs. cholinergic target preference as a function of pyrazine ring substitution, with both compounds sharing the same 2-dimethylamino pharmacophore . Procurement of both compounds together is recommended for medicinal chemistry programs exploring aminopyrazine SAR.

Hepatic Transporter-Mediated Drug-Drug Interaction Studies Using OATP1B1 Substrates

Ampyzine's annotation as an OATP1B1 (SLCO1B1) substrate makes it relevant for in vitro drug-drug interaction (DDI) screening panels . Unlike amphetamine-class CNS stimulants that are not recognized OATP substrates, ampyzine can be used as a probe compound to assess OATP1B1-mediated hepatic uptake and its modulation by perpetrator drugs (e.g., cyclosporine, rifampicin) or in cell lines expressing SLCO1B1 polymorphic variants . Its moderate logP (0.98) and low molecular weight (123.16 Da) also make it analytically tractable for LC-MS/MS quantification in transporter assay buffers .

Synthetic Chemistry Reference Standard and Method Development for Dimethylaminopyrazine Synthesis

Ampyzine serves as a characterized reference standard for developing and validating synthetic methods targeting 2-aminopyrazine derivatives. The classical Lednicer–Mitscher synthetic route (glyoxal → 2-aminomalonamide condensation → hydrolysis → PCl₅ halogenation → dimethylamine displacement) is a textbook example of pyrazine functionalization . Additionally, the recent Cu(II)/PTABS-catalyzed room-temperature dimethylamination method explicitly includes ampyzine in its substrate scope, making the compound a benchmark substrate for evaluating new catalytic amination methodologies . Analytical reference data (¹H, ²H, ¹³C NMR, IR, Raman) are available from a quantitative one-step Vilsmeier synthesis protocol .

Quote Request

Request a Quote for Ampyzine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.